(1R,6S)-3-Methyl-3,8-diazabicyclo[4.2.0]octane
Overview
Description
(1R,6S)-3-Methyl-3,8-diazabicyclo[420]octane is a bicyclic organic compound with a unique structure that includes two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,6S)-3-Methyl-3,8-diazabicyclo[4.2.0]octane typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of tert-butyl 8-((S)-1-phenylethyl)-3,8-diazabicyclo[4.2.0]octane-3-carboxylate as a starting material. This compound is subjected to hydrogenation using a 20% palladium hydroxide on carbon catalyst in ethanol and acetic acid at 50°C under high hydrogen pressure .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(1R,6S)-3-Methyl-3,8-diazabicyclo[4.2.0]octane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are possible, where the nitrogen atoms can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically results in the formation of amines.
Scientific Research Applications
(1R,6S)-3-Methyl-3,8-diazabicyclo[4.2.0]octane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1R,6S)-3-Methyl-3,8-diazabicyclo[4.2.0]octane involves its interaction with specific molecular targets. The nitrogen atoms in the bicyclic structure can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. This compound may act as an enzyme inhibitor or modulator, affecting the activity of target proteins and enzymes.
Comparison with Similar Compounds
Similar Compounds
- (1R,6S)-3-Boc-3,8-diazabicyclo[4.2.0]octane
- (1R,6S)-3-Boc-6-methyl-3,8-diazabicyclo[4.2.0]octane
- (1R,7S)-Bicyclo[5.2.0]nonan-4-one compound with (1S,6S)-2-methylbicyclo[4.2.0]octan-3-one
Uniqueness
(1R,6S)-3-Methyl-3,8-diazabicyclo[4.2.0]octane is unique due to its specific stereochemistry and the presence of two nitrogen atoms in a bicyclic framework. This structure imparts distinct chemical reactivity and potential for diverse applications compared to its analogs .
Properties
IUPAC Name |
(1R,6S)-3-methyl-3,8-diazabicyclo[4.2.0]octane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2/c1-9-3-2-6-4-8-7(6)5-9/h6-8H,2-5H2,1H3/t6-,7-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKLSALOSNKEZRE-BQBZGAKWSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2CNC2C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@H]2CN[C@H]2C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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